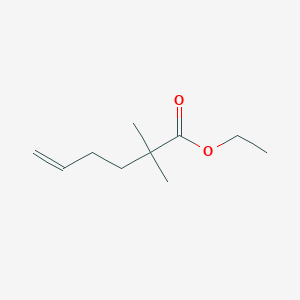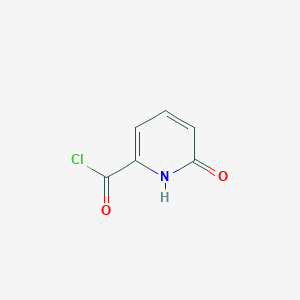
2-ethoxy-3-oxo-succinic acid diethyl ester
描述
2-ethoxy-3-oxo-succinic acid diethyl ester is an organic compound with the molecular formula C10H16O6. . This compound is a diester derivative of succinic acid and is characterized by the presence of ethoxy and oxo functional groups.
准备方法
Synthetic Routes and Reaction Conditions
2-ethoxy-3-oxo-succinic acid diethyl ester can be synthesized through the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the ethyl cyanacetate and diethyl oxalate, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for diethyl 2-ethoxy-3-oxosuccinate are not widely documented, the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-ethoxy-3-oxo-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diethyl 2-ethoxy-3-carboxysuccinate.
Reduction: Formation of diethyl 2-ethoxy-3-hydroxysuccinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-ethoxy-3-oxo-succinic acid diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of diethyl 2-ethoxy-3-oxosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of the oxo group makes it susceptible to nucleophilic attack, while the ethoxy group can undergo substitution reactions. These interactions are crucial in its role as a building block in organic synthesis .
相似化合物的比较
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar in structure but with a methyl group instead of an ethoxy group.
Diethyl 2-cyano-3-oxosuccinate: Contains a cyano group instead of an ethoxy group.
Uniqueness
2-ethoxy-3-oxo-succinic acid diethyl ester is unique due to the presence of the ethoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its versatility in chemical research .
属性
分子式 |
C10H16O6 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
diethyl 2-ethoxy-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O6/c1-4-14-8(10(13)16-6-3)7(11)9(12)15-5-2/h8H,4-6H2,1-3H3 |
InChI 键 |
DSPWQLKSFCMYDH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(=O)C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)


